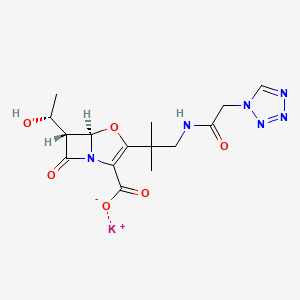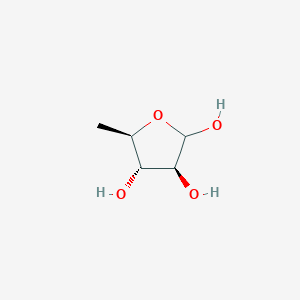
(3S,4S,5R)-5-methyloxolane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is a stereoisomer of a sugar derivative. This compound is characterized by its three hydroxyl groups and one methyl group attached to an oxolane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-methyloxolane-2,3,4-triol typically involves the stereoselective reduction of a precursor molecule. One common method is the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the correct stereochemistry. For example, sodium borohydride can be used as a reducing agent under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their high specificity and efficiency. Enzymes such as aldolase can catalyze the formation of this compound from simpler sugars, ensuring the correct stereochemistry is maintained throughout the process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of sugar alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R)-5-methyloxolane-2,3,4-triol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can act as a substrate or inhibitor in various biochemical pathways, affecting processes such as glycolysis and gluconeogenesis.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran: Another sugar derivative with similar hydroxyl group arrangement but different ring structure.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of a methyl group, which distinguishes it from other sugar derivatives. This unique structure allows it to interact differently with enzymes and receptors, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(3S,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4+,5?/m1/s1 |
Clave InChI |
MKMRBXQLEMYZOY-ZRMNMSDTSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C(O1)O)O)O |
SMILES canónico |
CC1C(C(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


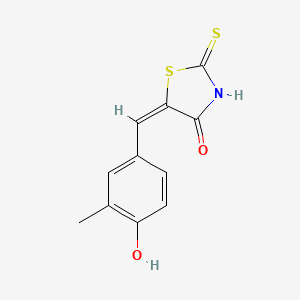
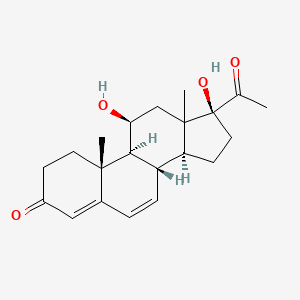
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)



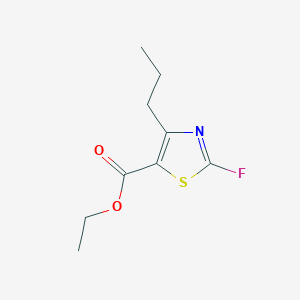
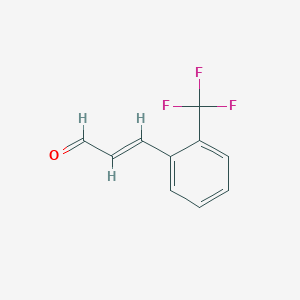
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
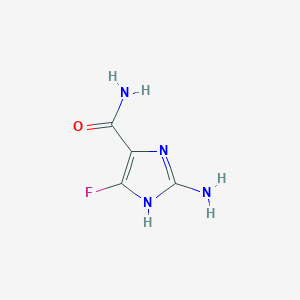

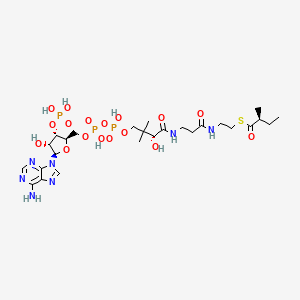
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
